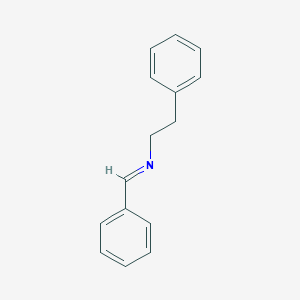

Benzeneethanamine, N-(phenylmethylene)-

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(2-phenylethyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBAKFDIGIHHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341871 | |

| Record name | N-Benzylidenephenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-95-7 | |

| Record name | N-Benzylidenephenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylidenephenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzeneethanamine, N-(phenylmethylene)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzeneethanamine, N-(phenylmethylene)-, a significant imine compound. The document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine, is a Schiff base formed from the condensation reaction between phenethylamine and benzaldehyde.[1][2] Imines are characterized by a carbon-nitrogen double bond and are pivotal intermediates in organic synthesis and various biological processes.[3][4] This guide explores the prevalent methods for the synthesis of this compound, offering detailed procedural insights.

Core Synthesis Methodology: Imine Condensation

The primary route for the synthesis of Benzeneethanamine, N-(phenylmethylene)- is the condensation reaction of a primary amine (phenethylamine) with an aldehyde (benzaldehyde).[3] This reversible reaction, often acid-catalyzed, proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine.[3][4]

The general reaction is as follows:

Phenethylamine + Benzaldehyde ⇌ Benzeneethanamine, N-(phenylmethylene)- + Water

To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5][6]

Synthesis Methods and Experimental Data

Several methods have been employed for the synthesis of imines, with variations in solvents, catalysts, and reaction conditions. Below is a summary of common approaches applicable to the synthesis of Benzeneethanamine, N-(phenylmethylene)-.

| Method | Solvents | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | Notes |

| Azeotropic Distillation | Toluene | None (or acid catalyst) | Reflux | 1 - 3 hours | >90 | Water is removed as an azeotrope with toluene, collected in a Dean-Stark trap.[5][6] |

| Solvent-Free/Neat Reaction | None | None | Ambient or Heat | Minutes to hours | High | Water is removed under reduced pressure. This method is environmentally friendly.[7] |

| Reaction in Dichloromethane | Dichloromethane | Magnesium Sulfate | Room Temp. | ~1 hour | Good | Magnesium sulfate acts as a dehydrating agent to remove the water formed during the reaction.[8] |

| Reaction in Methanol | Methanol | None (or acid catalyst) | Room Temp. | ~6 hours | - | A common solvent for imine formation, though water is not actively removed.[9] |

Detailed Experimental Protocols

Method 1: Azeotropic Distillation in Toluene

This protocol is adapted from a similar imine synthesis.[5]

Materials:

-

Phenethylamine

-

Benzaldehyde

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add equimolar amounts of phenethylamine and benzaldehyde.

-

Add toluene as the solvent (approximately 5-10 mL per gram of reactants).

-

Assemble the Dean-Stark apparatus and a condenser with the flask.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue reflux until no more water is collected (typically 1-3 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting oily residue is the crude Benzeneethanamine, N-(phenylmethylene)-. Further purification can be achieved by distillation or chromatography if necessary.

Method 2: Reaction in Dichloromethane with a Dehydrating Agent

This protocol is based on a general procedure for imine synthesis.[8]

Materials:

-

Phenethylamine

-

Benzaldehyde

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve phenethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of benzaldehyde to the stirred solution.

-

After the addition is complete, add anhydrous magnesium sulfate to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour.

-

Filter the mixture to remove the magnesium sulfate.

-

Evaporate the dichloromethane from the filtrate under reduced pressure to obtain the crude product.

Visualizations

Synthesis Pathway of Benzeneethanamine, N-(phenylmethylene)-

Caption: General synthesis pathway for Benzeneethanamine, N-(phenylmethylene)-.

Experimental Workflow for Azeotropic Synthesis

Caption: Experimental workflow for the azeotropic synthesis method.

References

- 1. Benzeneethanamine, N-(phenylmethylene)- [webbook.nist.gov]

- 2. N-benzylidene-2-phenylethanamine | C15H15N | CID 576350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]

- 8. Solved The Synthesis of an Imine Lab Introduction: The | Chegg.com [chegg.com]

- 9. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-benzylidenephenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzylidenephenethylamine, a Schiff base derived from the condensation of benzaldehyde and phenethylamine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this compound. The guide details its molecular and physical properties, provides an experimental protocol for its synthesis and characterization, and explores its potential biological activities and signaling pathways.

Core Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₅H₁₅N | - |

| Molecular Weight | 209.29 g/mol | - |

| Appearance | Predicted: Pale yellow oil or low-melting solid | Based on analogous Schiff bases. |

| Melting Point | Not experimentally determined | Likely a low-melting solid. For comparison, N-benzylideneaniline has a melting point of 51-54 °C. |

| Boiling Point | Predicted: >300 °C at 760 mmHg | High boiling point is expected due to the molecular weight and aromatic nature. |

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) | The non-polar nature of the benzyl and phenethyl groups suggests poor aqueous solubility. |

| pKa (of conjugate acid) | Predicted: ~5-7 | The imine nitrogen is weakly basic. This value is an estimation and can be influenced by the solvent. |

| LogP (Octanol-Water Partition Coefficient) | Predicted: ~4.5 | This high value indicates a strong lipophilic character, suggesting good potential for crossing biological membranes. |

Note: Predicted values are derived from computational models and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of N-benzylidenephenethylamine

The synthesis of N-benzylidenephenethylamine is a straightforward condensation reaction between phenethylamine and benzaldehyde. The following protocol is a general method that can be optimized for scale and purity requirements.

Materials:

-

Phenethylamine

-

Benzaldehyde

-

Ethanol (or other suitable solvent like methanol or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenethylamine (1 equivalent) in ethanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

The reaction is often exothermic and can proceed at room temperature. For increased reaction rate, the mixture can be gently heated to reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dry the solution over anhydrous magnesium sulfate or sodium sulfate to remove the water formed during the reaction.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylidenephenethylamine.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Characterization

The identity and purity of the synthesized N-benzylidenephenethylamine can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the aromatic protons of the benzyl and phenethyl groups, the ethyl chain protons, and a singlet for the imine proton (-N=CH-) typically in the range of 8.0-8.5 ppm.

-

¹³C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl bridge, as well as a characteristic signal for the imine carbon (-N=CH-) in the range of 160-170 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 1620-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group.

-

Bands corresponding to C-H stretching of the aromatic and aliphatic groups will also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N-benzylidenephenethylamine (m/z = 209.29).

-

Characteristic fragmentation patterns can further confirm the structure.

-

Biological Activity and Signaling Pathways

The biological activity of N-benzylidenephenethylamine is not extensively studied; however, its structural components, phenethylamine and a benzyl group, are present in numerous biologically active molecules. Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[1] It is a substrate for the trace amine-associated receptor 1 (TAAR1) and can modulate monoaminergic neurotransmission.[1]

The addition of the N-benzylidene group creates a more lipophilic molecule, which may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets. It is plausible that N-benzylidenephenethylamine could act as a prodrug, being hydrolyzed in vivo to release phenethylamine and benzaldehyde. Alternatively, the intact molecule may possess its own unique pharmacological profile.

Given the relationship of phenethylamines to monoaminergic systems, a potential signaling pathway for N-benzylidenephenethylamine could involve the modulation of dopamine, norepinephrine, and serotonin pathways. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Caption: Experimental workflow for elucidating the biological activity of N-benzylidenephenethylamine.

Based on the known pharmacology of phenethylamine, a plausible signaling pathway that could be modulated by N-benzylidenephenethylamine (either directly or via its hydrolysis product) involves the Trace Amine-Associated Receptor 1 (TAAR1), which subsequently influences the activity of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).

Caption: Putative signaling pathway of N-benzylidenephenethylamine via TAAR1 and monoamine transporters.

Conclusion

N-benzylidenephenethylamine is a molecule with interesting physicochemical properties, particularly its lipophilicity, which suggests potential for good bioavailability and central nervous system penetration. While experimental data is limited, this guide provides a solid foundation for researchers interested in synthesizing, characterizing, and evaluating the biological activity of this compound. Further investigation into its pharmacology is warranted to determine its potential as a novel therapeutic agent or research tool.

References

An In-Depth Technical Guide to the Structural Characterization of N-benzylidenephenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural characterization of N-benzylidenephenethylamine, a significant scaffold in medicinal chemistry and organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in accessible formats, and illustrates the logical workflow of the characterization process.

Synthesis of N-benzylidenephenethylamine

The synthesis of N-benzylidenephenethylamine is typically achieved through the condensation reaction between phenethylamine and benzaldehyde. A common and effective method is reductive amination.[1]

Experimental Protocol: Synthesis via Reductive Amination[1]

-

Imine Formation: To a suspension of phenethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 equiv) in ethanol (10 mL), triethylamine (1.0 equiv) is added. The reaction mixture is stirred at room temperature until the formation of the imine is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

-

Reduction: Sodium borohydride (NaBH₄, 2.0 mmol) is carefully added to the reaction mixture. The stirring is continued for an additional 30 minutes.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1). The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂ (15 mL each).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-benzylidenephenethylamine. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of N-benzylidenephenethylamine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N-benzylidenephenethylamine in solution. Both ¹H and ¹³C NMR are essential for a complete assignment. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). The data is based on the analysis of N-benzylidenebenzylamine, a closely related analog.

Table 1: Predicted ¹H NMR Spectral Data for N-benzylidenephenethylamine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imine proton (-N=CH-) | ~8.3 | Singlet | 1H |

| Aromatic protons | ~7.2 - 7.8 | Multiplet | 10H |

| Methylene protons (-CH₂-N=) | ~3.9 | Triplet | 2H |

| Methylene protons (-CH₂-Ph) | ~3.0 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for N-benzylidenephenethylamine

| Carbon Atom | Chemical Shift (δ, ppm) |

| Imine carbon (-N=CH-) | ~162 |

| Aromatic carbons | ~127 - 140 |

| Methylene carbon (-CH₂-N=) | ~62 |

| Methylene carbon (-CH₂-Ph) | ~39 |

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-benzylidenephenethylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, most notably the characteristic imine (C=N) bond.

Table 3: Key IR Absorption Bands for N-benzylidenephenethylamine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch (Imine) | 1625 - 1645 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a thin film, a small amount of the neat liquid is pressed between two salt plates. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Expected Mass Spectrometry Data for N-benzylidenephenethylamine

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 209.12 |

| [M+H]⁺ (Protonated Molecule) | 210.13 |

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

X-ray Crystallography

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Workflow and Logical Relationships

The structural characterization of N-benzylidenephenethylamine follows a logical progression of techniques, each providing complementary information.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, spectroscopic, molecular docking and DFT Studies of two Schiff base ligands derived from DL-1- Phenylethylamine [chemistry.semnan.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. ijcm.du.ac.ir [ijcm.du.ac.ir]

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of N-Benzylidene-2-phenylethanamine (CAS 3240-95-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Benzylidene-2-phenylethanamine (CAS 3240-95-7), a Schiff base derived from 2-phenylethylamine and benzaldehyde. While direct and extensive biological studies on this specific molecule are limited, this document synthesizes the available data and provides context by examining the activities of its parent compound, 2-phenylethylamine (PEA), and closely related derivatives. This guide includes detailed experimental protocols for its synthesis and characterization, quantitative data tables, and visualizations of relevant chemical and biological pathways to support further research and development.

Core Chemical and Physical Properties

N-Benzylidene-2-phenylethanamine is an imine that incorporates the biologically relevant phenethylamine scaffold. Its chemical identity and physical characteristics, largely based on computational models, are summarized below.

| Property | Value |

| CAS Number | 3240-95-7 |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | N-benzylidene-2-phenylethanamine |

| Synonyms | Phenethylamine, N-benzylidene-; N-Benzylidene-β-phenethylamine |

| Calculated LogP | 3.348 |

| Calculated Water Solubility | log10(WS) = -3.57 mol/L |

| Calculated Boiling Point | 672.64 K |

| Calculated Critical Temperature | 922.22 K |

| Calculated Critical Pressure | 2265.42 kPa |

Synthesis and Characterization: Experimental Protocols

The synthesis of N-Benzylidene-2-phenylethanamine is typically achieved through a condensation reaction, a fundamental method for forming Schiff bases. Below is a representative experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis of N-Benzylidene-2-phenylethanamine

Objective: To synthesize N-Benzylidene-2-phenylethanamine via the condensation of 2-phenylethylamine and benzaldehyde.

Materials:

-

2-phenylethylamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol (as solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (optional, for reactions requiring heating)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)

Procedure:

-

Dissolve 1.0 equivalent of 2-phenylethylamine in a minimal amount of ethanol in a round-bottom flask.

-

Add 1.0 equivalent of benzaldehyde to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The product spot should have a different Rf value than the starting materials.

-

Upon completion, the solvent can be removed under reduced pressure (rotary evaporation).

-

The resulting crude product, an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Characterization:

-

Proton NMR (¹H NMR): The structure can be confirmed by ¹H NMR spectroscopy. A characteristic signal for the imine proton (N=CH) is expected to appear as a singlet in the downfield region, typically around 8.3-8.5 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and confirm its molecular weight. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (209.29) and a characteristic fragmentation pattern.

Potential Biological Activities and Signaling Pathways

Direct pharmacological studies on N-Benzylidene-2-phenylethanamine are not widely published. However, its structural components and related molecules provide a basis for postulating its potential biological roles.

Documented and Potential Activities

-

Insect Repellent: A patent has listed CAS 3240-95-7 as a compound with potential use as an insect repellent. This suggests it may interact with olfactory or gustatory receptors in arthropods.

-

Neuromodulatory Activity (Hypothesized): The core of the molecule is 2-phenylethylamine (PEA), an endogenous trace amine with well-documented neuromodulatory effects. PEA acts as a central nervous system stimulant. The N-benzylidene modification could potentially alter its affinity for biological targets, its ability to cross the blood-brain barrier, and its metabolic stability.

-

Cholinesterase Inhibition (Inferred): Studies on the reduced form, N-benzyl-2-phenylethylamine, have shown that derivatives of this structure can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests a potential role for this structural class in modulating cholinergic neurotransmission, a target in neurodegenerative diseases like Alzheimer's.

-

Serotonergic and Dopaminergic Modulation (Inferred): N-benzyl substituted phenethylamines have been investigated for their potent effects on serotonin receptors (5-HT2A/2C) and their ability to alter serotonin and dopamine turnover. While these studies often involve other substitutions on the phenyl rings, they highlight the significant impact of the N-benzyl group on the neuropharmacology of the phenethylamine scaffold.

Hypothetical Signaling Pathway: Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Given that the parent compound, 2-phenylethylamine, is a known agonist for the Trace Amine-Associated Receptor 1 (TAAR1), it is plausible that N-Benzylidene-2-phenylethanamine or its metabolites could interact with this pathway. Activation of TAAR1 in monoamine neurons leads to a cascade of events that modulates the activity of dopamine and norepinephrine transporters, ultimately affecting neurotransmitter levels in the synapse.

Safety and Toxicology

There is no specific, publicly available safety data sheet (MSDS) or comprehensive toxicological profile for N-Benzylidene-2-phenylethanamine. However, safety data from structurally related N-benzyl amines and phenethylamines suggest that compounds in this class may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. The toxicological properties have not been fully investigated.

Conclusion and Future Directions

N-Benzylidene-2-phenylethanamine (CAS 3240-95-7) is a readily synthesizable Schiff base of the neuroactive molecule 2-phenylethylamine. While its own biological profile is largely unexplored, its potential as an insect repellent and its structural relationship to known cholinesterase inhibitors and serotonergic/dopaminergic modulators make it an intriguing candidate for further investigation.

Future research should focus on:

-

Pharmacological Screening: A comprehensive screening of N-Benzylidene-2-phenylethanamine against a panel of neurological and other biological targets is warranted.

-

Metabolic Studies: Understanding the in vivo stability of the imine bond and the metabolic fate of the compound is crucial to determining whether its effects are direct or mediated by its breakdown into 2-phenylethylamine and benzaldehyde.

-

Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is necessary before any further development.

This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of N-Benzylidene-2-phenylethanamine and its derivatives.

The Discovery and Enduring Legacy of N-Substituted Imines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted imines, commonly known in the scientific community as Schiff bases, represent a cornerstone of modern organic chemistry. Characterized by a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, these compounds have a rich history dating back to the mid-19th century. Their versatility as intermediates in organic synthesis and their prevalence in biological mechanisms have cemented their importance in fields ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of N-substituted imines, supplemented with detailed experimental protocols, quantitative data, and visualizations of their reactivity.

The Genesis of Imine Chemistry: Hugo Schiff's Discovery

The journey into the world of N-substituted imines began in 1864 with the pioneering work of the Italian chemist Hugo Schiff. He discovered that aromatic aldehydes react with primary amines to form these novel nitrogen-containing compounds.[1] This condensation reaction, which involves the elimination of a water molecule, laid the foundation for a new class of organic compounds and a reaction that would be fundamental in the synthesis of countless molecules.[2] Initially, the precise structure of these compounds was not fully understood, as the concept of the double bond was not yet established.[1] However, Schiff's meticulous work opened the door to a vast area of chemical exploration.

Evolution of Synthetic Methodologies

The classical method for preparing imines, as first described by Schiff, involves the reaction of an aldehyde or ketone with a primary amine.[2][3] This reaction is reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the formation of the imine.[2] Over the decades, numerous advancements have been made to improve the efficiency, yield, and substrate scope of imine synthesis.

Classical Condensation with Water Removal

The most common and enduring method for synthesizing N-substituted imines is the direct condensation of a primary amine with a carbonyl compound. To achieve high yields, the water formed during the reaction must be removed. The Dean-Stark apparatus is a classic piece of laboratory equipment designed for this purpose, allowing for the azeotropic removal of water with a solvent such as toluene or benzene.[4]

Modern Synthetic Approaches

While the Dean-Stark method remains prevalent, a variety of other techniques have been developed to facilitate imine formation, particularly for sensitive substrates or under milder conditions. These include the use of dehydrating agents like molecular sieves or magnesium sulfate, and the application of Lewis acid catalysts to activate the carbonyl group.[4] More recent innovations include the use of organocatalysts, microwave-assisted synthesis, and even enzymatic methods for the stereoselective production of imines.[5][6]

Quantitative Data on Imine Synthesis

The choice of synthetic method can significantly impact the yield and purity of the resulting N-substituted imine. The following table summarizes representative yields for the synthesis of N-benzylideneaniline, a classic Schiff base, using different methodologies.

| Reactants | Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Benzaldehyde, Aniline | Stirring at RT | None | Ethanol | 84-87 | Organic Syntheses, Coll. Vol. 1, p.80 (1941) |

| Benzaldehyde, Aniline | Reflux | None | Methanol | - | [7] |

| Benzaldehyde, Aniline | Neat, RT | Amberlyst® 15 | None | 98 | PeerJ 2022, 10, e13883 |

| Cyclohexanone, Phenylethylamine | Reflux (Dean-Stark) | p-toluenesulfonic acid | Cyclohexane | 95 | [4] |

Spectroscopic characterization is crucial for confirming the formation of the imine bond. Key diagnostic signals include:

-

FTIR: A characteristic stretching vibration for the C=N bond typically appears in the range of 1690-1640 cm⁻¹. For N-benzylideneaniline, this peak is observed around 1625 cm⁻¹.[7]

-

¹H NMR: The proton on the imine carbon (the azomethine proton) gives a characteristic singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. For N-benzylideneaniline, this signal is found at approximately 10.0 ppm.[7]

-

¹³C NMR: The carbon atom of the C=N double bond is also deshielded and appears in the ¹³C NMR spectrum in the range of δ 160-170 ppm. For N-benzylideneaniline, the azomethine carbon signal is observed at 193.8 ppm.[7]

Detailed Experimental Protocols

Synthesis of N-Benzylideneaniline via Classical Condensation

Materials:

-

Benzaldehyde (1.0 mole, 106 g)

-

Aniline (1.0 mole, 93 g)

-

95% Ethanol (165 mL)

Procedure:

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g of freshly distilled benzaldehyde.

-

With rapid stirring, add 93 g of freshly distilled aniline. An exothermic reaction will occur with the separation of water.

-

Allow the mixture to stand for 15 minutes.

-

Pour the reaction mixture, with vigorous stirring, into a 600-mL beaker containing 165 mL of 95% ethanol.

-

Crystallization should begin within five minutes. Allow the mixture to stand for an additional 10 minutes at room temperature.

-

Place the beaker in an ice-water bath for 30 minutes to complete crystallization.

-

Transfer the solid mass to a large Büchner funnel and filter by suction.

-

Press the crystals to remove excess solvent and air-dry.

-

The expected yield of N-benzylideneaniline is 152-158 g (84-87%), with a melting point of 52°C.[8]

Synthesis of an N-Substituted Imine using a Dean-Stark Apparatus

Materials:

-

Cyclohexanone (0.100 mole, 9.8 g)

-

Phenylethylamine (0.100 mole, 12.1 g)

-

p-toluenesulfonic acid (250 mg)

-

Cyclohexane (100 mL)

Procedure:

-

Combine cyclohexanone, phenylethylamine, and p-toluenesulfonic acid in a round-bottom flask containing cyclohexane.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux.

-

Continue heating until one equivalent of water has been collected in the Dean-Stark trap.

-

Remove the solvent under reduced pressure.

-

Distill the remaining residue under vacuum (140°C at 0.3 mmHg) to yield the pure imine as a colorless oil.

-

The expected yield is approximately 19 g (95%).[4]

The Role of N-Substituted Imines in Reaction Pathways

N-substituted imines are not merely synthetic targets but also crucial intermediates in a variety of complex and named reactions. Their electrophilic carbon atom and the ability of the nitrogen to be protonated make them versatile participants in carbon-carbon and carbon-heteroatom bond-forming reactions.

Schiff Base Formation Mechanism

The formation of a Schiff base from an amine and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. The amine first attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate. This is followed by the elimination of water, often acid-catalyzed, to form the final imine product.

Caption: General mechanism of acid-catalyzed Schiff base formation.

The Staudinger Synthesis of β-Lactams

Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene and an imine to produce a β-lactam.[1] This reaction has been pivotal in the synthesis of β-lactam antibiotics. The mechanism involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, which then undergoes ring closure.

Caption: The Staudinger synthesis of a β-lactam from an imine and a ketene.

The Povarov Reaction for Tetrahydroquinoline Synthesis

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline.[9] This reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the final product.

Caption: Simplified workflow of the Lewis acid-catalyzed Povarov reaction.

Biochemical Significance: Schiff Base Intermediates in Enzymatic Reactions

N-substituted imines, in the form of protonated Schiff bases (iminium ions), are critical intermediates in a number of enzymatic reactions. For instance, in glycolysis, the enzyme aldolase utilizes a lysine residue to form a Schiff base with the substrate, facilitating the cleavage of a carbon-carbon bond. This highlights the evolutionary conservation of this chemical motif in biological catalysis.

Caption: Role of a Schiff base intermediate in the aldolase reaction.

Conclusion

From its discovery by Hugo Schiff over 150 years ago, the N-substituted imine has evolved from a chemical curiosity to an indispensable tool in organic synthesis and a key player in our understanding of biochemical processes. The continuous development of new synthetic methodologies and the elucidation of its role in complex reaction pathways underscore the enduring importance of the Schiff base. For researchers in drug development and other scientific disciplines, a thorough understanding of the chemistry of N-substituted imines is not just beneficial but essential for innovation and discovery.

References

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Imine formation-Typical procedures - operachem [operachem.com]

- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Povarov reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Benzeneethanamine, N-(phenylmethylene)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzeneethanamine, N-(phenylmethylene)-, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identity

IUPAC Name: N-benzylidene-2-phenylethanamine

Synonyms: [1]

-

Phenethylamine, N-benzylidene-

-

N-Benzylidene-β-phenethylamine

-

N-Benzylidene-β-phenylethylamine

-

N-Benzylidene phenylethylamine

-

Benethamine

-

N-Benzyl-2-phenethylamine

-

N-Benzylphenethylamine

-

Benzeneethanamine, N-(phenylmethyl)-

Physicochemical Properties

A summary of the key physicochemical properties of N-benzylidene-2-phenylethanamine is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | PubChem |

| Molecular Weight | 209.29 g/mol | PubChem |

| Appearance | Clear light yellow liquid | Guidechem |

| Boiling Point | 143-144 °C at 5 mmHg | ChemBK |

| Density | 1.038 g/mL at 25 °C | ChemBK |

| Refractive Index | n20/D 1.6004 | ChemBK |

| Solubility | Soluble in water, ethanol, and ether. | Wikipedia[2] |

| pKa | 4.63 ± 0.50 (Predicted) | ChemBK |

Synthesis of N-benzylidene-2-phenylethanamine

The synthesis of N-benzylidene-2-phenylethanamine is typically achieved through the condensation reaction between 2-phenylethylamine and benzaldehyde. This reaction, known as imine formation or Schiff base formation, is a well-established method in organic chemistry.

Experimental Protocol: Imine Formation

This protocol is adapted from established procedures for the synthesis of N-benzylamines.[3][4]

Materials:

-

2-Phenylethylamine

-

Benzaldehyde

-

Methanol (or another suitable water-miscible solvent)

-

Palladium on carbon (Pd/C) catalyst (for subsequent reduction if the amine is desired)

-

Hydrogen source (for subsequent reduction)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 100 mmol of 2-phenylethylamine in 100 ml of methanol.

-

While stirring, add 100 mmol of benzaldehyde dropwise to the solution at room temperature (approximately 24°C) over a period of 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 6 hours to ensure the completion of the iminization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude N-benzylidene-2-phenylethanamine (the imine).

-

Further purification can be achieved through distillation or chromatography if required.

Note: The resulting imine, N-benzylidene-2-phenylethanamine, can be subsequently hydrogenated to form the corresponding secondary amine, N-benzyl-2-phenylethylamine. This is typically achieved by adding a palladium on carbon catalyst to the reaction mixture and exposing it to hydrogen gas.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-benzylidene-2-phenylethanamine.

Biological Activity and Mechanism of Action

Derivatives of N-benzyl-2-phenylethylamine have garnered significant interest in the field of drug discovery, particularly for their potential as neuroactive agents.

Cholinesterase Inhibition

Substituted N-benzyl-2-phenylethanamines have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease.

The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, certain halogenated derivatives have shown potent inhibition of AChE and BChE.

Mechanism of Cholinesterase Inhibition Diagram

Caption: Mechanism of acetylcholinesterase inhibition by N-benzyl-2-phenylethylamine derivatives.

Neurochemical Effects

Recent studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives have demonstrated their potent neuroactive properties in animal models. These compounds have been shown to modulate locomotion and anxiety-like behavior, as well as affect the turnover of key neurotransmitters such as serotonin and dopamine in the brain.[6] These findings suggest that the N-benzyl-2-phenylethylamine scaffold could be a promising starting point for the development of new therapeutics targeting the central nervous system. Further research, including in silico modeling, points to an overlap in the drug targets of these compounds with conventional serotonergic and antiglutamatergic hallucinogens.[6]

Conclusion

Benzeneethanamine, N-(phenylmethylene)-, and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and an overview of its biological activities, particularly its role as a cholinesterase inhibitor. The information presented herein is intended to support further research and development efforts in this promising area of chemical and pharmacological science.

References

- 1. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Benzeneethanamine, N-(phenylmethylene)-: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of N-benzylidene-2-phenylethanamine is expected to show signals corresponding to the aromatic protons of the two phenyl rings, the ethyl bridge, and the characteristic imine proton. The following data is predicted based on spectra of similar imine compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Singlet | 1H | Imine proton (-N=CH-) |

| ~7.7 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to C=N) |

| ~7.2 - 7.5 | Multiplet | 8H | Aromatic protons |

| ~3.8 - 4.0 | Triplet | 2H | Methylene protons (-N-CH₂-) |

| ~3.0 - 3.2 | Triplet | 2H | Methylene protons (-CH₂-Ph) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display distinct signals for the imine carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group. The data below is estimated from known values for related structures like N-benzylideneaniline.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Imine carbon (-N=CH-) |

| ~125 - 140 | Aromatic carbons |

| ~60 - 65 | Methylene carbon (-N-CH₂-) |

| ~35 - 40 | Methylene carbon (-CH₂-Ph) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of a strong absorption band for the C=N double bond of the imine group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~1620 - 1650 | Strong | Imine C=N stretch |

| ~1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| ~690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of N-benzylidene-2-phenylethanamine is 209.29 g/mol .[2]

| m/z | Relative Intensity | Assignment |

| 209 | Moderate | [M]⁺ (Molecular ion) |

| 208 | High | [M-H]⁺ |

| 118 | High | [C₈H₈N]⁺ |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Synthesis of N-benzylidene-2-phenylethanamine

A common method for the synthesis of imines is the condensation reaction between an aldehyde and a primary amine.[3]

-

Reactants: Benzaldehyde (1 equivalent) and 2-phenylethanamine (1 equivalent).

-

Solvent: Absolute ethanol.

-

Procedure:

-

Dissolve equimolar amounts of benzaldehyde and 2-phenylethanamine in absolute ethanol in a round-bottom flask.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion, using an ionization technique like electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition (EI mode):

-

Introduce the sample into the ion source.

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

References

solubility of Benzeneethanamine, N-(phenylmethylene)- in organic solvents

An In-depth Technical Guide to the Solubility of Benzeneethanamine, N-(phenylmethylene)- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine, is a Schiff base, a class of compounds characterized by the C=N double bond. The solubility of this imine in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in diverse fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the solubility characteristics of Benzeneethanamine, N-(phenylmethylene)-, and related Schiff bases, along with detailed experimental protocols for solubility determination.

While specific quantitative solubility data for Benzeneethanamine, N-(phenylmethylene)- is not extensively available in the public domain, this guide consolidates qualitative solubility information for structurally similar Schiff bases and outlines methods for predicting and experimentally determining solubility.

Physicochemical Properties of Benzeneethanamine, N-(phenylmethylene)-

A summary of the key physicochemical properties of Benzeneethanamine, N-(phenylmethylene)- is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | [NIST WebBook] |

| Molecular Weight | 209.29 g/mol | [NIST WebBook] |

| CAS Number | 3240-95-7 | [NIST WebBook] |

| Appearance | Solid (likely) | [CymitQuimica] |

Solubility of Schiff Bases in Organic Solvents: A Qualitative Overview

Schiff bases, in general, exhibit a range of solubilities in organic solvents, largely dictated by their polarity and the nature of the solvent. Research indicates that many Schiff bases are soluble in polar organic solvents. A summary of the qualitative solubility of Schiff bases in common organic solvents is provided in Table 2. It is important to note that these are general trends, and the solubility of a specific compound like Benzeneethanamine, N-(phenylmethylene)- should be experimentally verified.

Table 2: Qualitative Solubility of Schiff Bases in Common Organic Solvents

| Solvent | Polarity | General Solubility of Schiff Bases | References |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1][2][3] |

| Methanol | Polar Protic | Soluble to Slightly Soluble | [1][2][3] |

| Ethanol | Polar Protic | Soluble to Slightly Soluble | [1][2] |

| Acetone | Polar Aprotic | Soluble to Slightly Soluble | [1][2][3] |

| Acetonitrile | Polar Aprotic | Soluble to Insoluble | [2][3][4] |

| Chloroform | Weakly Polar | Soluble to Slightly Soluble | [1][3] |

| Carbon Tetrachloride | Nonpolar | Slightly Soluble | [3] |

| Benzene | Nonpolar | Soluble | [5] |

| Hexane | Nonpolar | Insoluble | [1][2] |

| Diethyl Ether | Weakly Polar | Insoluble | [3] |

| Water | Polar Protic | Insoluble | [1][3] |

Based on the general principle of "like dissolves like," the aromatic and imine functionalities of Benzeneethanamine, N-(phenylmethylene)- suggest it will likely be soluble in polar aprotic and some polar protic organic solvents. Its large nonpolar surface area from the two phenyl rings might also confer some solubility in less polar solvents like chloroform and benzene.

Predicting Solubility

In the absence of experimental data, computational methods can provide estimations of solubility. Several approaches are available:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict physical properties like solubility. Machine learning algorithms are increasingly being used to develop accurate QSPR models for solubility prediction in various organic solvents.[6][7]

-

Thermodynamic Models: Methods like the Abraham solvation equation utilize solute and solvent descriptors to estimate the partition coefficient, which can be related to solubility.[8] These models can provide solubility predictions across a range of temperatures.[9][10]

Experimental Determination of Solubility

A precise understanding of a compound's solubility requires experimental measurement. The following section details a general protocol for determining the solubility of Benzeneethanamine, N-(phenylmethylene)- in an organic solvent.

Materials and Equipment

-

Benzeneethanamine, N-(phenylmethylene)- (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The general workflow for determining the solubility of an organic compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of an organic compound.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of Benzeneethanamine, N-(phenylmethylene)- to a vial to ensure that a saturated solution is formed and that solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sampling:

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

The concentration of the solute in the filtered solution can be determined using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

If the concentration is too high for the analytical instrument's linear range, the sample should be accurately diluted with the same solvent before analysis.

-

-

Calculation:

-

Calculate the solubility from the determined concentration, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Conclusion

While specific quantitative solubility data for Benzeneethanamine, N-(phenylmethylene)- is scarce, this guide provides a framework for understanding and determining its solubility in organic solvents. Based on the general behavior of Schiff bases, it is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in other polar and weakly polar organic solvents. For drug development and other scientific applications, the experimental determination of solubility using the detailed protocol provided is highly recommended to obtain accurate and reliable data. Further research into the quantitative solubility of this and related imines would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Applications of Benzeneethanamine, N-(phenylmethylene)- in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine, is a Schiff base derived from the condensation of 2-phenylethylamine and benzaldehyde. Its primary application in organic synthesis is as a crucial intermediate in the reductive amination process to produce N-benzyl-2-phenylethanamine. This secondary amine is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The imine is typically generated in situ and immediately reduced, streamlining the synthetic route and maximizing efficiency.

This document provides detailed application notes and experimental protocols for the synthesis of N-benzylamines using Benzeneethanamine, N-(phenylmethylene)- as a key intermediate.

Core Application: Synthesis of N-Benzylamines via Reductive Amination

The most prominent application of Benzeneethanamine, N-(phenylmethylene)- is its role as a precursor in the synthesis of N-benzyl-2-phenylethanamine and its derivatives. The process involves two key steps: the formation of the imine (Benzeneethanamine, N-(phenylmethylene)-) from an amine and an aldehyde, followed by the hydrogenation of the imine to the corresponding secondary amine. Often, this process is carried out as a one-pot synthesis where the imine is not isolated.[1]

Reaction Scheme:

Caption: General workflow for the synthesis of N-Benzyl-2-phenylethanamine.

Quantitative Data Summary

The following table summarizes the results of various batch syntheses of N-benzylamines via the in-situ formation and hydrogenation of the corresponding imine, as described in patent US6476268B1.[1]

| Entry | Amine Component | Aldehyde Component | Solvent | Catalyst | Product | Yield (%) |

| 1 | 1-Phenylethylamine | 4-Methoxybenzaldehyde | Methanol | 10% Pd/C | N-4-Methoxybenzyl-1-phenylethylamine | 89.5 |

| 2 | 4-Methyl-1-phenylethylamine | Benzaldehyde | Methanol | 10% Pd/C | N-Benzyl-1-(4-methylphenyl)ethylamine | 82.5 |

| 3 | (R)-1-Phenylethylamine | Benzaldehyde | Methanol | 5% Pd/C | (R)-N-Benzyl-1-phenylethylamine | 99.4 |

Experimental Protocols

Protocol 1: Batchwise Synthesis of N-4-Methoxybenzyl-1-phenylethylamine [1]

Objective: To synthesize N-4-Methoxybenzyl-1-phenylethylamine via reductive amination.

Materials:

-

1-Phenylethylamine (100 mmol)

-

4-Methoxybenzaldehyde (100 mmol)

-

Methanol (100 ml)

-

Palladium on carbon (10% by weight, 0.5 g)

-

Hydrogen gas

Procedure:

-

In a suitable reaction vessel, dissolve 100 mmol of 1-phenylethylamine in 100 ml of methanol.

-

At 24°C, add 100 mmol of 4-methoxybenzaldehyde dropwise over 15 minutes.

-

Stir the mixture for 6 hours at 24°C to facilitate imine formation. The completeness of iminization can be monitored by Gas Chromatography (GC).

-

Add 0.5 g of 10% Pd/C to the reaction mixture.

-

Hydrogenate the mixture with hydrogen gas at atmospheric pressure for 5 hours.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product composition is analyzed by GC.

Protocol 2: Batchwise Synthesis of (R)-N-Benzyl-1-phenylethylamine [1]

Objective: To synthesize enantiomerically pure (R)-N-Benzyl-1-phenylethylamine.

Materials:

-

(R)-1-Phenylethylamine (375.7 kg, ee=97.1%)

-

Benzaldehyde (329 kg)

-

Methanol (412 kg)

-

Palladium on carbon (5% by weight, 6 kg)

-

Hydrogen gas

Procedure:

-

Charge a reaction vessel with 412 kg of methanol and 375.7 kg of (R)-1-phenylethylamine.

-

Add 329 kg of benzaldehyde dropwise at 24°C over a period of 120 minutes.

-

Stir the mixture for 6 hours at 24°C to ensure complete imine formation, which can be verified by GC.

-

Add 6 kg of 5% Pd/C to the vessel.

-

Hydrogenate the mixture with hydrogen gas at atmospheric pressure for 24 hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated to yield the product, which is then analyzed by GC for purity and enantiomeric excess.

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product in a typical one-pot reductive amination process.

Caption: One-pot reductive amination workflow.

Conclusion

Benzeneethanamine, N-(phenylmethylene)- serves as a key, albeit often unisolated, intermediate in the efficient synthesis of N-benzyl-2-phenylethanamine and related compounds. The one-pot reductive amination protocol is a highly effective method, providing good to excellent yields of the desired secondary amines. This methodology is particularly valuable in pharmaceutical and fine chemical synthesis where such scaffolds are frequently required. While the primary utility of this imine is in its reduction, the fundamental reactivity of the imine functional group suggests potential for its use in other transformations, though specific examples in the literature are scarce. The protocols provided herein offer a solid foundation for researchers and professionals working on the synthesis of N-benzylamines.

References

Application Notes and Protocols for the Quantitative Analysis of N-benzylidenephenethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of N-benzylidenephenethylamine, a Schiff base formed from the condensation of benzaldehyde and phenethylamine. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for this compound in various matrices.

Introduction

N-benzylidenephenethylamine and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of such compounds.

Analytical Methodologies

A summary of quantitative data for analytical methods applicable to phenethylamine derivatives is presented in Table 1. It is important to note that while no specific validated method for N-benzylidenephenethylamine was found in the public literature at the time of writing, the data for structurally related phenethylamines provide a strong basis for method development and expected performance.

Table 1: Quantitative Data for the Analysis of Phenethylamine Derivatives

| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Citation |

| LC-MS/MS | 13 Phenethylamine derivatives | Amniotic Fluid | - | - | - | - | [1] |

| LC-MS/MS | 74 Phenethylamine derivatives | Urine | 0.5 ng/mL | 1.0 ng/mL | 1.0–50.0 ng/mL | - | [2][3] |

| LC-MS/MS | N-ethyl-α-ethyl-phenethylamine (ETH) | Dietary Supplement | 2.5 ng/mL | 5 ng/mL | up to 500 ng/mL | - | [4] |

| GC-MS | Amphetamine and α-phenylethylamine enantiomers | Urine | - | - | - | 94 - 108 | [5] |

Note: The data presented are for phenethylamine derivatives and not N-benzylidenephenethylamine itself. These values should be used as a reference for method development and validation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a general approach for the analysis of N-benzylidenephenethylamine using reverse-phase HPLC with UV detection. Method development and validation are required for specific applications.

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

N-benzylidenephenethylamine reference standard

-

Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

-

Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 90%) over 10-15 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV scan of the reference standard (likely in the range of 254 nm).

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of N-benzylidenephenethylamine in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a series of calibration standards.

-

Sample Solution: Dissolve the sample containing N-benzylidenephenethylamine in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation:

-

Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

5. Forced Degradation Studies:

-

To establish the stability-indicating nature of the method, perform forced degradation studies on the N-benzylidenephenethylamine standard.[6][7][8][9][10] This involves subjecting the compound to stress conditions such as:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 80 °C

-

Photolytic Degradation: Exposure to UV light

-

-

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve their chromatographic behavior.

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)

-

Helium (carrier gas)

-

N-benzylidenephenethylamine reference standard

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

2. Chromatographic and Mass Spectrometric Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C, hold for 5 minutes

-

-

Carrier Gas Flow: Helium at 1 mL/min

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

3. Sample Preparation and Derivatization:

-

Prepare a solution of the sample in an anhydrous solvent.

-

To 100 µL of the sample solution, add 50 µL of the derivatizing agent (e.g., BSTFA).

-

Heat the mixture at 70 °C for 30 minutes.

-

Inject an aliquot of the derivatized sample into the GC-MS.

4. Data Analysis:

-

Identify the N-benzylidenephenethylamine derivative peak based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern that can be used for confirmation.[11]

-

Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions to enhance sensitivity and selectivity.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of compounds in complex matrices.

1. Instrumentation and Materials:

-

LC system coupled to a triple quadrupole mass spectrometer

-

C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2][3]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid and ammonium acetate (for mobile phase)

-

N-benzylidenephenethylamine reference standard

-

Internal standard (e.g., a deuterated analog of the analyte)

2. LC-MS/MS Conditions (Starting Point):

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water[2][3]

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear gradient to 90% B

-

6-7.5 min: Hold at 90% B

-

7.6-9 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature).

-

Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion (likely [M+H]⁺) and the most abundant product ions for N-benzylidenephenethylamine and the internal standard by infusing a standard solution into the mass spectrometer.

-

Monitor at least two MRM transitions for the analyte for confident identification and quantification.

-

3. Sample Preparation:

-

Dilute-and-Shoot (for simple matrices): Dilute the sample with the initial mobile phase, add the internal standard, and inject.[2][3]

-

Solid-Phase Extraction (SPE) (for complex matrices like biological fluids):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric sorbent).

-

Load the sample (pre-treated as necessary, e.g., pH adjustment).

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable solvent.

-

Evaporate the eluate and reconstitute in the initial mobile phase before injection.[1]